molecular formula C16H25BrN2O3 B271590 N-(5-bromo-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine

N-(5-bromo-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine

Cat. No. B271590
M. Wt: 373.28 g/mol
InChI Key: VRAXWYZVKJKDRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine is a compound that has garnered significant interest in scientific research. This compound has been synthesized through a variety of methods and has shown potential in various fields of research. In

Mechanism of Action

The exact mechanism of action of N-(5-bromo-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and receptors in the body. This inhibition can lead to the suppression of cancer cell growth and the improvement of neurological function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-bromo-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for researchers studying cancer biology and treatment. However, one of the limitations of this compound is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(5-bromo-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine. One area of research is the development of more potent and selective analogs of this compound. Additionally, researchers are exploring the potential use of this compound in combination with other cancer treatments to improve efficacy. Finally, studies are underway to determine the potential use of this compound in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis.
Conclusion:
This compound is a compound that has shown significant potential in scientific research. Its ability to inhibit the growth of cancer cells and improve neurological function makes it a valuable tool for researchers in these fields. While there are limitations to its use, ongoing research is exploring ways to improve its efficacy and expand its potential applications.

Synthesis Methods

N-(5-bromo-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine can be synthesized through a variety of methods. One of the most common methods involves the reaction of 5-bromo-2-ethoxy-3-methoxybenzaldehyde with morpholine in the presence of a reducing agent such as sodium borohydride. The resulting compound is then treated with ethylamine to yield this compound.

Scientific Research Applications

N-(5-bromo-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine has shown potential in various fields of scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has also shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C16H25BrN2O3

Molecular Weight

373.28 g/mol

IUPAC Name

N-[(5-bromo-2-ethoxy-3-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine

InChI

InChI=1S/C16H25BrN2O3/c1-3-22-16-13(10-14(17)11-15(16)20-2)12-18-4-5-19-6-8-21-9-7-19/h10-11,18H,3-9,12H2,1-2H3

InChI Key

VRAXWYZVKJKDRK-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1CNCCN2CCOCC2)Br)OC

Canonical SMILES

CCOC1=C(C=C(C=C1OC)Br)CNCCN2CCOCC2

Origin of Product

United States

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